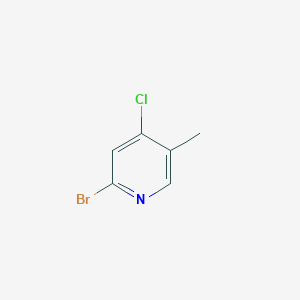

2-Bromo-4-chloro-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYOIILXEIWGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735033 | |

| Record name | 2-Bromo-4-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-40-5 | |

| Record name | 2-Bromo-4-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-5-methylpyridine

This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-4-chloro-5-methylpyridine, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromo, chloro, and methyl substituents on the pyridine ring offers a versatile scaffold for further chemical modifications, particularly in cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into a viable synthetic pathway, underscored by mechanistic insights and detailed experimental protocols.

Strategic Approach to Synthesis: A Two-Step Halogenation Pathway

The synthesis of polysubstituted pyridines often presents challenges related to regioselectivity and the inherent electron-deficient nature of the pyridine ring, which can impede classical electrophilic aromatic substitution.[1] A robust and logical approach to this compound involves a two-step sequence starting from a commercially available precursor, 2-amino-5-methylpyridine. This strategy is predicated on:

-

Selective Chlorination: Introduction of a chlorine atom at the C4 position of 2-amino-5-methylpyridine. The directing effects of the amino and methyl groups are key considerations for achieving the desired regioselectivity.

-

Sandmeyer Reaction: Conversion of the amino group of the resulting 2-amino-4-chloro-5-methylpyridine to a bromo group via a diazonium salt intermediate. The Sandmeyer reaction is a well-established and reliable method for the introduction of halogens onto aromatic rings.[2][3]

This pathway is advantageous as it utilizes readily available starting materials and employs well-understood, scalable reaction classes.

Mechanistic Considerations

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis and optimization.

-

Electrophilic Chlorination: The chlorination of the activated pyridine ring is proposed to proceed via an electrophilic aromatic substitution mechanism. The amino group at the 2-position is a strong activating group and directs electrophiles to the ortho (C3) and para (C5) positions. However, the C5 position is already occupied by a methyl group. While the C3 is a possible site, chlorination at C4 can be achieved under specific conditions, potentially involving a chloramine intermediate or direct reaction with a suitable chlorinating agent. The choice of a mild chlorinating agent is crucial to avoid over-halogenation or side reactions.

-

Sandmeyer Reaction: This reaction proceeds through a free radical mechanism.[4] It begins with the diazotization of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. A single electron transfer from a copper(I) salt to the diazonium salt then generates an aryl radical and nitrogen gas. This aryl radical subsequently abstracts a halogen atom from a copper(II) halide, yielding the final aryl halide and regenerating the copper(I) catalyst.[4]

Visualizing the Synthetic Pathway

The overall synthetic workflow from the starting material to the final product is depicted below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and have been adapted for the synthesis of the target molecule.

Part 1: Synthesis of 2-Amino-4-chloro-5-methylpyridine

This procedure is adapted from methodologies for the chlorination of activated aminopyridines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Amino-5-methylpyridine | 108.14 | 10.81 g | 0.10 | 1.0 |

| N-Chlorosuccinimide (NCS) | 133.53 | 14.02 g | 0.105 | 1.05 |

| Acetonitrile | - | 200 mL | - | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methylpyridine (10.81 g, 0.10 mol) and acetonitrile (200 mL).

-

Stir the mixture at room temperature until the starting material is completely dissolved.

-

Cool the flask to 0-5 °C in an ice-water bath.

-

In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (14.02 g, 0.105 mol) in 100 mL of acetonitrile.

-

Add the NCS solution dropwise to the cooled pyridine solution over a period of 1 hour, ensuring the internal temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in 200 mL of ethyl acetate and wash with 100 mL of 1M sodium hydroxide solution, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain 2-amino-4-chloro-5-methylpyridine.

Part 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established Sandmeyer reaction procedures for aminopyridines.[1][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Amino-4-chloro-5-methylpyridine | 142.59 | 14.26 g | 0.10 | 1.0 |

| 48% Hydrobromic Acid (HBr) | - | 150 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.59 g | 0.11 | 1.1 |

| Copper(I) Bromide (CuBr) | 143.45 | 2.87 g | 0.02 | 0.2 |

| Deionized Water | - | 50 mL | - | - |

| 20% Sodium Hydroxide Solution | - | As needed | - | - |

| Diethyl Ether | - | 300 mL | - | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask, dissolve 2-amino-4-chloro-5-methylpyridine (14.26 g, 0.10 mol) in 48% hydrobromic acid (150 mL).

-

Cool the mixture to -5 °C to 0 °C using an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (7.59 g, 0.11 mol) in 50 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 0 °C. The formation of the diazonium salt should be monitored.

-

Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate flask, prepare a solution of copper(I) bromide (2.87 g, 0.02 mol) in 20 mL of 48% hydrobromic acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 50 °C for 1 hour.

-

Cool the mixture to 0 °C and carefully adjust the pH to ~9 by the slow addition of a 20% sodium hydroxide solution, keeping the temperature below 20 °C.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography to yield this compound.

Characterization and Data

The identity and purity of the final product and key intermediate should be confirmed using standard analytical techniques.

Expected Data for this compound:

| Property | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Light yellow solid or oil |

| Purity (typical) | ≥98% |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~8.2 (s, 1H, H6), ~2.4 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): Signals expected in the aromatic region for the pyridine carbons and a signal in the aliphatic region for the methyl carbon.

-

Mass Spectrometry (EI): m/z (%) = 205/207/209 (M⁺, isotopic pattern for Br and Cl).

Safety and Handling

-

N-Chlorosuccinimide (NCS): Corrosive and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. Use with extreme caution in a fume hood.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

Diazonium Salts: Potentially explosive, especially when dry. Keep in solution and at low temperatures at all times.

-

Copper(I) Bromide: Harmful if swallowed or inhaled.

All experimental work should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The described two-step synthetic route offers a reliable and scalable method for the preparation of this compound. The judicious choice of a selective chlorination followed by a robust Sandmeyer reaction provides a logical and efficient pathway to this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for achieving high yields and purity. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-methylpyridine Derivatives: A Cost-Benefit Analysis. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. BenchChem.

-

PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

- Google Patents. (2017).

- Google Patents. (2000).

- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-4-chloro-5-methylpyridine: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-5-methylpyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. While experimental data for this specific isomer (CAS No. 1033203-40-5) is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its structure, predicted properties, plausible synthetic routes, and potential applications. By leveraging established principles of pyridine chemistry and data from analogous structures, this guide serves as a critical resource for scientists looking to utilize this versatile building block in their research endeavors.

Introduction and Molecular Structure

This compound is a polysubstituted pyridine derivative featuring a unique arrangement of functional groups that makes it a valuable intermediate in organic synthesis. The pyridine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals, and the specific placement of bromo, chloro, and methyl substituents on this ring system offers a rich platform for molecular diversification.

The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 4-position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution. The methyl group at the 5-position provides steric and electronic influence, which can be exploited to achieve regioselectivity in subsequent transformations.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound are not widely published. The following table summarizes its known identifiers and predicted physicochemical properties based on computational models and data from structurally related compounds. These values should be considered estimates and used as a guide for experimental design.

| Property | Value | Source/Method |

| CAS Number | 1033203-40-5 | Chemical Supplier |

| Molecular Formula | C₆H₅BrClN | Chemical Supplier[1] |

| Molecular Weight | 206.47 g/mol | Chemical Supplier[1] |

| Appearance | Predicted to be an off-white to yellow solid | Analogy |

| Melting Point | Not available; likely similar to related isomers (e.g., 29-31 °C)[2] | Predicted |

| Boiling Point | Not available | Predicted |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Predicted |

| Purity | Commercially available with ≥90% purity | Synthonix[1] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[3] |

Proposed Synthetic Pathway and Experimental Protocol

While a specific, validated synthesis for this compound is not readily found in peer-reviewed literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of polysubstituted pyridines. A logical approach would involve a multi-step sequence starting from a commercially available precursor, such as 2-amino-5-methylpyridine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a theoretical pathway and has not been experimentally validated for this specific compound. It should be adapted and optimized by a qualified synthetic chemist.

Part 1: Synthesis of 2-Amino-4-chloro-5-methylpyridine

-

Reaction Setup: To a solution of 2-amino-5-methylpyridine (1.0 eq) in acetonitrile, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: Dissolve the 2-amino-4-chloro-5-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%) at 0 °C. To this solution, add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.[4][5]

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents.

-

The 2-Bromo Substituent: The carbon-bromine bond at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the C-Cl bond at the 4-position.[6] This allows for the selective introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at this position. This reactivity is crucial for building molecular complexity and is a cornerstone of modern medicinal chemistry for the synthesis of kinase inhibitors and other targeted therapeutics.[7]

-

The 4-Chloro Substituent: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen.[3][8] This allows for the displacement of the chloride by various nucleophiles such as amines, alcohols, and thiols, often under thermal conditions or with base catalysis. This provides a secondary site for functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

The combination of these two reactive sites makes this compound a highly versatile building block for the synthesis of:

-

Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the enzyme.[7]

-

Agrochemicals: Halogenated pyridines are frequently used in the development of novel herbicides and pesticides.[8]

-

Materials Science: This compound can serve as a monomer or precursor for the synthesis of functional polymers and organic electronic materials.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important, yet under-documented, synthetic intermediate. Its unique substitution pattern offers orthogonal reactivity at the 2- and 4-positions, making it an attractive building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While a lack of extensive experimental data necessitates a predictive approach to its properties and synthesis, this guide provides a solid foundation for researchers to begin exploring the potential of this versatile compound. As with any novel chemical entity, careful experimental validation of the proposed protocols and properties is essential for successful application.

References

-

Synthonix. (n.d.). This compound - [B37311]. Retrieved from [Link]

- Wei, H., Li, Y., Xiao, K., Cheng, B., Wang, H., Hu, L., & Zhai, H. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters, 17(24), 5974–5977.

-

Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

-

IndiaMART. (n.d.). AR,LR 2-Cholor-5 -Bromo-4- Methyl Pyridine(778611-64-6). Retrieved from [Link]

-

Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(10), 2137-2158.

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 9. lobachemie.com [lobachemie.com]

- 10. nj.gov [nj.gov]

A Technical Guide to the Regiodivergent Reactivity of 2-Bromo-4-chloro-5-methylpyridine

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated pyridines stand out as indispensable intermediates.[1][2] Their utility lies in the strategic placement of reactive handles—halogen atoms—that allow for precise and controlled molecular elaboration. Among these, 2-Bromo-4-chloro-5-methylpyridine is a particularly valuable substrate. Its structure features two distinct carbon-halogen bonds at positions activated by the ring nitrogen, offering a platform for sequential and highly regioselective functionalization.[3]

This guide provides an in-depth analysis of the reactivity of this compound. We will explore the fundamental principles that govern its behavior in the two major classes of transformations it undergoes: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Understanding the dichotomy in reactivity between the C2-bromo and C4-chloro positions is critical for researchers aiming to leverage this molecule's full synthetic potential. Every protocol and mechanistic discussion herein is grounded in established chemical principles to provide a trustworthy and authoritative resource for drug development professionals and synthetic chemists.

Physicochemical Properties & Structural Features

A foundational understanding of a molecule's physical and chemical properties is paramount before its use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrClN | [4] |

| Molecular Weight | 206.47 g/mol | [4] |

| CAS Number | 885267-40-3 | [4] |

| Appearance | Light yellow crystalline powder or solid | [1][3] |

| Boiling Point | 239.4±35.0 °C at 760 mmHg | [1] |

| Density | 1.6±0.1 g/cm³ | [1] |

The key to this molecule's utility is the differential reactivity of its two halogen substituents, which is a direct result of their electronic environment and inherent bond properties.

The Reactivity Landscape: A Tale of Two Positions

The synthetic chemistry of this compound is dominated by a regiodivergent reactivity profile. The choice of reaction class—palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—dictates which halogen will participate, allowing for a programmed approach to building molecular complexity.

Palladium-Catalyzed Cross-Coupling: Preferential Reactivity at the C2-Position

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] The efficiency of this step is inversely proportional to the bond dissociation energy of the C-X bond.

The generally accepted order of reactivity is C-I > C-Br > C-Cl .[7] Consequently, the weaker carbon-bromine bond at the 2-position of this compound is significantly more susceptible to oxidative addition than the more robust carbon-chlorine bond at the 4-position. This intrinsic difference allows for highly selective functionalization at the C2-position while leaving the C4-chloro group intact for subsequent transformations.

Caption: Catalytic cycle for cross-coupling, highlighting the C2-Br bond's role.

Nucleophilic Aromatic Substitution (SNAr): Selective Attack at the C4-Position

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is inverted. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the site of nucleophilic attack.[5]

The electron-withdrawing pyridine nitrogen activates the ortho (C2) and para (C4) positions towards nucleophilic attack.[8] Attack at these positions allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, a significant stabilizing factor.[8] While both positions are activated, the C4-position is often favored for substitution. Furthermore, in SNAr reactions on electron-deficient rings, the leaving group ability often follows the trend F > Cl > Br > I . This is because the high electronegativity of the halogen better stabilizes the developing negative charge in the transition state.[9][10] Therefore, nucleophiles will preferentially attack the C4-position, displacing the chloride.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4-position.

Experimental Protocols: Harnessing Regioselectivity

The following protocols are illustrative examples designed to be self-validating systems for achieving high regioselectivity.

Protocol: Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the selective coupling of an arylboronic acid at the C2-position, leveraging the higher reactivity of the C-Br bond.[11][12]

Objective: To synthesize 2-Aryl-4-chloro-5-methylpyridine.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (2.5 eq)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure anaerobic conditions, which is critical for catalyst stability.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 1 mmol scale reaction).

-

Reaction Execution: Immerse the flask in a preheated oil bath and stir the mixture vigorously at 90 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-Aryl-4-chloro-5-methylpyridine product.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details the selective displacement of the C4-chloride with an alkoxide nucleophile.[9]

Objective: To synthesize 2-Bromo-4-alkoxy-5-methylpyridine.

Materials:

-

This compound (1.0 eq)

-

Sodium alkoxide (e.g., Sodium Methoxide, 1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous alcohol corresponding to the alkoxide (e.g., Methanol)

Step-by-Step Methodology:

-

Reagent Preparation: If not commercially available, prepare the sodium alkoxide solution by carefully dissolving sodium metal (1.5 eq) in the corresponding anhydrous alcohol under an inert atmosphere.

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

-

Nucleophile Addition: Add the sodium alkoxide solution dropwise to the stirring solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum. Purify the resulting crude material by flash chromatography to yield the pure 2-Bromo-4-alkoxy-5-methylpyridine.

Synthetic Strategy: A Sequential Functionalization Workflow

The true power of this compound lies in the ability to combine these selective reactions sequentially to build complex, multi-substituted pyridine scaffolds, which are highly sought after in drug discovery.[13][14]

Caption: Workflow for sequential functionalization of this compound.

This two-step approach allows for the introduction of a carbon-based substituent at C2, followed by a heteroatom-based nucleophile at C4, providing access to a diverse range of chemical structures from a single starting material.

Conclusion and Outlook

This compound is a testament to the power of strategic halogenation in designing versatile synthetic intermediates. Its well-defined and predictable regiodivergent reactivity makes it an invaluable tool for chemists. The C2-bromo position serves as a reliable handle for palladium-catalyzed cross-coupling reactions, while the C4-chloro position is primed for nucleophilic aromatic substitution. This orthogonal reactivity enables a logical and efficient approach to the synthesis of complex substituted pyridines. As the demand for novel chemical entities in medicine and materials science continues to grow, the strategic application of such precisely functionalized building blocks will remain a cornerstone of innovation.

References

- Green Chemistry Letters and Reviews. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2.

- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.

- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

- Benchchem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.).

- Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.

- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions.

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

- Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Guidechem. (n.d.). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?

- Benchchem. (n.d.). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates.

- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine.

Sources

- 1. innospk.com [innospk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Bromo-4-chloro-5-methylpyridine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocyclic motif allows for the fine-tuning of physicochemical properties and biological activity. 2-Bromo-4-chloro-5-methylpyridine has emerged as a highly versatile and valuable building block in the synthesis of complex pharmaceutical molecules. Its unique arrangement of halo-substituents and a methyl group offers a rich platform for a variety of chemical transformations, making it a sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3] This guide provides a comprehensive overview of the essential identifiers, synthesis, reactivity, and applications of this compound, tailored for professionals in the field of drug development.

Core Identifiers and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in synthesis and research. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 1033203-40-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Canonical SMILES | CC1=C(C=NC=C1Br)Cl |

| Appearance | Off-white to pale yellow solid |

Synthesis of this compound: A Plausible Synthetic Approach

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a scientifically sound synthetic route can be constructed based on established methodologies for the synthesis of analogous polysubstituted pyridines. The following protocol represents a plausible and logical pathway, primarily involving the diazotization of a suitable aminopyridine precursor followed by a Sandmeyer-type reaction.

Conceptual Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from 2-Amino-4-chloro-5-methylpyridine.

Materials:

-

2-Amino-4-chloro-5-methylpyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-4-chloro-5-methylpyridine (1.0 eq) in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution, controlling the rate of addition to manage any gas evolution and maintain the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This feature is extensively exploited in the construction of complex molecular architectures for drug candidates.

Key Reactions for Medicinal Chemistry

Caption: Key cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The bromine at the 2-position of this compound can be selectively coupled with a wide range of boronic acids or their esters to introduce aryl or heteroaryl moieties. This is a cornerstone reaction in the synthesis of bi-aryl compounds, many of which are potent kinase inhibitors.[4]

2. Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is another critical transformation in drug synthesis. The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of the bromo-substituent with various amines. This reaction is instrumental in introducing key pharmacophoric elements that can interact with biological targets.

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] this compound serves as a versatile precursor to these structures. The bromo- and chloro-substituents provide orthogonal handles for introducing different molecular fragments that can occupy various pockets of the kinase active site, thereby enhancing potency and selectivity.

Caption: Generalized synthesis of a kinase inhibitor using this compound.

Safety and Handling

As with any halogenated heterocyclic compound, proper safety precautions must be observed when handling this compound. Based on data from structurally related compounds, it should be considered as a potential irritant and harmful if ingested, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important intermediate in the field of drug discovery and development. Its unique substitution pattern allows for selective and versatile functionalization, making it an ideal building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for medicinal chemists aiming to leverage its potential in the creation of next-generation therapeutics. As research in targeted therapies continues to expand, the demand for such versatile and well-characterized intermediates is expected to grow, further solidifying the importance of this compound in the pharmaceutical industry.

References

- WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents.

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. Available at: [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents.

Sources

Foreword: The Strategic Importance of the Substituted Pyridine Scaffold

An In-depth Technical Guide to the Biological Activity of 2-Bromo-4-chloro-5-methylpyridine Derivatives

In the landscape of modern drug discovery and agrochemical development, the pyridine ring stands out as a "privileged scaffold." Its presence in numerous natural products, vitamins, and FDA-approved drugs underscores its remarkable versatility and biological significance.[][2][3] The unique electronic properties, water solubility, and hydrogen bonding capability of the pyridine nucleus make it an ideal framework for designing molecules that can effectively interact with biological targets.[] Among the vast array of pyridine-based building blocks, halogenated pyridines serve as exceptionally powerful intermediates for chemical synthesis.

This guide focuses on one such versatile intermediate: This compound . The specific arrangement of its substituents—a reactive bromine atom at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 5-position—provides a rich platform for synthetic chemists. The differential reactivity of the two halogen atoms allows for selective, stepwise modifications, enabling the creation of diverse and complex molecular architectures. This guide will delve into the synthetic pathways to derivatize this core, explore the significant biological activities exhibited by these derivatives, and provide validated experimental protocols for their evaluation.

The Synthetic Versatility of this compound

The primary value of this compound lies in its capacity to serve as a scaffold for a multitude of chemical transformations. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This reactivity allows for the facile introduction of aryl, heteroaryl, and alkyl groups, which is crucial for exploring structure-activity relationships (SAR).[4][5]

The chlorine atom at the 4-position, being less reactive than the bromine, provides an orthogonal handle for further functionalization, often requiring more stringent reaction conditions. This differential reactivity is a key strategic advantage, allowing for a controlled and sequential synthetic approach.

General Synthetic Workflow

The diagram below outlines a general workflow for the derivatization of the this compound core, highlighting the primary reaction pathways used to generate libraries of biologically active compounds.

Caption: General synthetic pathways for derivatizing the core scaffold.

Anticancer Activity: Targeting Cellular Proliferation

Pyridine derivatives are a well-established class of anticancer agents, with numerous compounds having been investigated for their ability to inhibit cancer cell growth.[6][7][8] Derivatives of this compound can be designed to target various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis.

A primary mechanism of action for many pyridine-based anticancer drugs is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways that become dysregulated in cancer.[8][9] The 2-aminopyridine motif, which can be readily installed from the 2-bromo precursor, is particularly effective at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[10]

Key Signaling Pathway: Kinase Inhibition

The diagram below illustrates the principle of kinase inhibition. The synthesized pyridine derivative acts as a competitive inhibitor, binding to the ATP pocket of a target kinase (e.g., a tyrosine kinase like Abl or Src) and preventing the phosphorylation of downstream substrates, thereby halting the pro-proliferative signaling cascade.

Caption: Mechanism of action for a pyridine-based kinase inhibitor.

Quantitative Anticancer Activity Data

The following table summarizes representative in vitro anticancer activity of hypothetical pyridine derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).[7][11]

| Compound ID | Derivative Structure (Modification at C2) | Cancer Cell Line | IC₅₀ (µM) |

| PY-01 | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 6.51 |

| PY-02 | 4-Aminophenyl | A549 (Lung) | 5.97 |

| PY-03 | Indole-5-yl | HepG2 (Liver) | 4.25 |

| PY-04 | N-Cyclohexylamino | HT-29 (Colon) | 8.88 |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Pyridine derivatives have demonstrated exciting and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[][3][12]

The mechanism of action for antimicrobial pyridines can vary, but often involves the disruption of essential cellular processes such as cell wall synthesis, DNA replication, or protein synthesis. The lipophilicity and electronic properties conferred by different substituents on the pyridine ring are critical for penetrating the microbial cell membrane and interacting with the intracellular target.

Quantitative Antimicrobial Activity Data

The table below presents typical Minimum Inhibitory Concentration (MIC) values for hypothetical this compound derivatives against common microbial pathogens.

| Compound ID | Derivative Structure (Modification at C2) | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| PY-AM01 | 4-Chlorophenyl | 8 | 16 | 32 |

| PY-AM02 | Thiophene-2-yl | 16 | 8 | 16 |

| PY-AM03 | Piperazin-1-yl | 4 | 8 | 8 |

| PY-AM04 | 4-Fluorobenzylamino | 8 | 16 | 16 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.[13]

1. Materials and Reagents:

-

Synthesized pyridine derivatives (stock solutions in DMSO).

-

96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Bacterial/fungal inoculums standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Positive control antibiotic (e.g., Streptomycin, Ciprofloxacin).

-

Negative control (broth only) and vehicle control (broth + DMSO).

2. Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the stock compound solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.

-

Prepare the microbial inoculum to the final required concentration.

-

Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Set up control wells: positive control with a standard antibiotic, negative control with broth only, and a vehicle control with the highest concentration of DMSO used.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity: Innovations in Crop Protection

Pyridine-based compounds are integral to the agrochemical industry, with many commercial herbicides built upon this scaffold.[14][15] Derivatives of this compound can be synthesized to create novel herbicides, potentially with new modes of action to combat the growing problem of herbicide-resistant weeds.

A common mechanism for pyridine-based herbicides is the inhibition of photosynthesis, a process vital for plant survival.[14] These compounds can block the electron transport chain in Photosystem II (PSII), disrupting the plant's ability to convert light energy into chemical energy.

Mechanism of Action: Photosynthesis Inhibition

The following diagram illustrates how a pyridinylurea herbicide, a class of compounds that can be synthesized from this core, blocks the photosynthetic electron transport chain at Photosystem II.

Caption: Inhibition of the photosynthetic electron transport chain at PSII.

Experimental Protocol: Pre-Emergent Herbicidal Activity Assay

This protocol describes a primary screening method to evaluate the pre-emergent herbicidal activity of synthesized compounds on weed seeds.[15]

1. Materials and Reagents:

-

Synthesized pyridine derivatives.

-

Acetone and Tween-20 (surfactant).

-

Petri dishes (9 cm diameter) with filter paper.

-

Seeds of a target weed species (e.g., bentgrass, Agrostis stolonifera).

-

Growth chamber with controlled temperature (25 ± 1 °C) and light (12h light/12h dark cycle).

2. Procedure:

-

Prepare stock solutions of the test compounds in acetone (e.g., 10 mg/mL).

-

Create a series of test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should contain only acetone and Tween-20 in water.

-

Place one sheet of filter paper into each Petri dish.

-

Evenly apply 5 mL of a test solution or the control solution to the filter paper.

-

Place 20 seeds of the selected weed species onto the moistened paper.

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Incubate the dishes in the growth chamber for 7-10 days.

-

After incubation, assess the herbicidal effect by measuring the seed germination rate, and the root and shoot length of the seedlings compared to the control group.

Conclusion and Future Outlook

The this compound scaffold represents a synthetically tractable and highly valuable starting point for the development of novel, biologically active compounds. Its derivatization provides access to a vast chemical space with significant potential in oncology, infectious disease, and agriculture. The key to unlocking this potential lies in a systematic approach that combines rational design, efficient synthesis, and robust biological evaluation. Future research should focus on exploring more complex derivatizations, investigating novel mechanisms of action, and optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide serve as a foundational framework for researchers and scientists dedicated to advancing these critical fields.

References

- Biological Activities of Pyridine Deriv

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab.

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.

- A Technical Guide to Pyridine-Based Bioactive Compounds: A Liter

- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic

- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic

- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv

- Application Notes and Protocols: The Role of 2-Bromo-4-methylpyridine in the Synthesis of Pyridinylurea Herbicides. Benchchem.

- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Unknown Source.

- Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892. PubChem.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- 2-Bromo-5-chloro-4-methylpyridine. Sigma-Aldrich.

- 2-Bromo-4-chloro-5-methoxypyridine. MySkinRecipes.

- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.

- 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918. PubChem.

- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi

- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.

- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Semantic Scholar.

Sources

- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 2-Bromo-4-chloro-5-methylpyridine: A Cornerstone Intermediate in Modern Synthesis

Introduction: The Strategic Value of a Dihalogenated Pyridine

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Among the vast arsenal of building blocks available to researchers, halogenated heterocycles hold a place of distinction due to their versatile reactivity. 2-Bromo-4-chloro-5-methylpyridine (CAS No: 1033203-40-5) has emerged as a particularly valuable intermediate for professionals in pharmaceutical and agrochemical development.[1][2]

Its utility stems from the differential reactivity of its two halogen substituents, which are strategically positioned on an electron-deficient pyridine ring. The bromine atom at the 2-position and the chlorine atom at the 4-position serve as orthogonal reactive handles, allowing for selective, stepwise functionalization. This guide provides an in-depth technical overview of this compound, grounded in mechanistic principles and field-proven applications, to empower researchers in leveraging its full synthetic potential.

Physicochemical Characteristics and Handling

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. This compound is typically a solid at room temperature.[1] Key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1033203-40-5 | [3][4] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1][5][6] |

| Appearance | Light yellow transparent liquid or solid | [1] |

| Melting Point | 25-30 °C | [1] |

| Boiling Point | 239.4 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| LogP | 2.82 | [1] |

Core Reactivity: A Tale of Two Halogens

The synthetic power of this compound lies in its capacity to undergo two primary classes of reactions with high regioselectivity: palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr). The choice of reaction conditions dictates which halogen participates, an insight critical for synthetic planning.

Pillar 1: Palladium-Catalyzed Cross-Coupling at the 2-Position (C-Br)

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7][8] The reactivity trend for halogens in this step is generally I > Br > Cl > F, a direct consequence of decreasing carbon-halogen bond strength.[7]

This principle is the cornerstone of this intermediate's utility. The C-Br bond at the 2-position is significantly more reactive towards oxidative addition than the C-Cl bond at the 4-position. This differential reactivity allows for selective functionalization at the 2-position while leaving the 4-chloro substituent intact for subsequent transformations.

Caption: Structure and key reaction sites of this compound.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, widely used in the synthesis of biaryl compounds found in many pharmaceuticals.[9][10] Using this compound, one can introduce a variety of aryl or heteroaryl groups at the 2-position.

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. Following this, transmetalation with a boronic acid or ester (in the presence of a base) and subsequent reductive elimination yields the coupled product, regenerating the Pd(0) catalyst.[8][11]

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling This protocol is adapted from established procedures for analogous substrates.[9][10][12]

-

Inert Atmosphere Setup: In a glovebox or under a steady stream of argon, charge an oven-dried Schlenk flask with this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[10][13]

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.[13]

-

Reaction Execution: Seal the flask and immerse it in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.[13] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[13]

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.[9]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.[10]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-5-methylpyridine derivative.[10]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[14][15] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[14][16] The choice of a strong, non-nucleophilic base (e.g., NaOtBu) and an electron-rich, bulky phosphine ligand is crucial for high efficiency.[17]

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position (C-Cl)

While the C-Br bond is more reactive in palladium-catalyzed couplings, the opposite is often true for nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine.[7] In SNAr, the reaction rate is influenced by two factors: the electrophilicity of the carbon atom and the leaving group ability of the halide.

The pyridine nitrogen strongly activates the ortho (2-) and para (4-) positions towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.[18][19] For leaving group ability in SNAr, the trend is often F > Cl > Br > I. This is because the more electronegative halogen better stabilizes the developing negative charge in the transition state.[7][18] Consequently, nucleophilic attack on this compound often occurs preferentially at the 4-position, leading to the displacement of the chloride.[7] This orthogonal reactivity is a key advantage, allowing for cross-coupling at C2 followed by SNAr at C4, or vice-versa.

Applications in Drug Discovery: The Case of Nevirapine Analogues

The pyridine scaffold is a privileged structure in medicinal chemistry.[20] this compound and its close analogues are key building blocks in the synthesis of biologically active molecules. For instance, the structurally related 2-chloro-3-amino-4-picoline is a crucial precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1.[21][22]

The synthesis of Nevirapine analogues, aimed at improving efficacy, metabolic stability, or overcoming resistance, often relies on intermediates like this compound.[21][23][24] Researchers can utilize the described cross-coupling and SNAr reactions to append various fragments to the pyridine core, systematically exploring the structure-activity relationship (SAR) to develop improved therapeutics.[24]

Conclusion

This compound is more than just a chemical reagent; it is a versatile synthetic platform that offers researchers exceptional control over molecular design. Its value is rooted in the predictable and differential reactivity of its two halogen atoms—the C-Br bond's propensity for palladium-catalyzed cross-coupling and the C-Cl bond's susceptibility to nucleophilic aromatic substitution. This dual reactivity enables the strategic and stepwise construction of complex molecules, making it an indispensable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] A comprehensive understanding of its reactivity, as outlined in this guide, is essential for any scientist aiming to innovate in the chemical sciences.

References

- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).

- 2-Cholor-5 -Bromo-4- Methyl Pyridine(778611-64-6) Trader - Wholesaler / Distributor from Surat - Cynor Laboratories. (n.d.).

- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.).

- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.).

- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem. (n.d.).

- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem. (n.d.).

- 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem. (n.d.).

- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations - Benchchem. (n.d.).

- Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed. (2020).

- 1,5-Benzodiazepines. Part XII. Synthesis and biological evaluation of tricyclic and tetracyclic 1,5-benzodiazepine derivatives as nevirapine analogues - PubMed. (n.d.).

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).

- Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis - Benchchem. (n.d.).

- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (n.d.).

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025).

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).

- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).

- 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem. (n.d.).

- Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed. (2013).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).

- This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited. (n.d.).

- Suzuki Coupling - YouTube. (2020).

- WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents. (n.d.).

- This compound - - Sigma-Aldrich. (n.d.).

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? - ResearchGate. (2015).

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Pyridine - Products - Jiaxing Richmol Biological Technology Limited [richmol.com]

- 4. This compound - [sigmaaldrich.com]

- 5. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 23. 1,5-Benzodiazepines. Part XII. Synthesis and biological evaluation of tricyclic and tetracyclic 1,5-benzodiazepine derivatives as nevirapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Ubiquitous Pyridine Scaffold in Modern Science

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Pyridines

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science.[1] First isolated in 1846, its structure, analogous to benzene with a CH group replaced by nitrogen, provides a unique combination of aromaticity, basicity, and hydrogen-bonding capability.[1][2] This versatility makes the pyridine nucleus a privileged scaffold in drug design. Analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that pyridine is one of the most common nitrogen-containing heterocycles, present in a vast array of therapeutic agents.[3][4] Between 2014 and 2023 alone, 54 new drugs containing a pyridine ring were approved, with a significant number targeting cancer and central nervous system disorders.[2][5]

Prominent examples of pyridine-based pharmaceuticals include the anti-cancer kinase inhibitor Imatinib, the proton pump inhibitor Esomeprazole, and the calcium channel blocker Amlodipine.[2] The prevalence of this motif in over 7,000 biologically active compounds underscores the critical need for robust, efficient, and versatile synthetic methodologies to access highly functionalized pyridine derivatives.[2][6]

This guide provides a comprehensive overview for researchers and drug development professionals on the two primary strategic approaches to synthesizing substituted pyridines: the de novo construction of the pyridine ring from acyclic precursors and the direct functionalization of a pre-formed pyridine core.

Caption: Overview of the two major synthetic pathways to substituted pyridines.

Part 1: De Novo Synthesis of the Pyridine Ring

Building the heterocyclic core from simple, acyclic starting materials is a classical and powerful approach. These methods, often named after their discoverers, offer excellent control over the final substitution pattern by carefully selecting the precursors.

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone of pyridine synthesis.[7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[7] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[8] The thermodynamic driving force for this final step is the formation of the stable aromatic ring.[7]

Causality in Experimental Design: The choice of a β-dicarbonyl compound is critical; its acidic α-protons allow for both Knoevenagel condensation with the aldehyde and enamine formation with ammonia.[9] The aldehyde component ultimately becomes the substituent at the C4 position of the pyridine ring, providing a direct method for introducing diversity at this site.

Mechanism Overview:

-

Knoevenagel Condensation: One equivalent of the β-ketoester condenses with the aldehyde.[9]

-

Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.[9]

-

Michael Addition: The enamine adds to the α,β-unsaturated product of the Knoevenagel condensation.[9]

-

Cyclization and Dehydration: The resulting intermediate cyclizes and eliminates a water molecule to form the 1,4-DHP ring.

-

Oxidation: The 1,4-DHP is oxidized to the final pyridine product, often using reagents like nitric acid or ferric chloride.[7][9]

Applications: The Hantzsch synthesis is particularly valuable in medicinal chemistry for producing 1,4-DHP calcium channel blockers like Nifedipine and Amlodipine.[9]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides access to 2,3,6-trisubstituted pyridines through a two-step process.[10] It begins with the condensation of an enamine with an ethynyl ketone.[11] This Michael addition forms an aminodiene intermediate, which, upon heating, undergoes cyclodehydration to yield the pyridine product.[10][12]

Causality in Experimental Design: The key to this reaction is the unique reactivity of the ethynyl ketone, which acts as a potent Michael acceptor. The subsequent cyclization is driven by heat, which facilitates the necessary E/Z isomerization of the aminodiene intermediate to bring the reactive ends into proximity for ring closure.[10] Modern variations have introduced Brønsted or Lewis acid catalysts (e.g., acetic acid, ZnBr₂) to promote the cyclodehydration at lower temperatures, avoiding the need for isolating the intermediate and enabling a one-pot procedure.[12][13]

Representative Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis [12]

-

Reactant Preparation: To a solution of ethyl β-aminocrotonate (1.0 equiv) in toluene, add the desired alkynone (e.g., but-3-yn-2-one, 1.0 equiv).

-

Catalyst Addition: Add acetic acid (1.2 equiv) as the catalyst.

-

Reaction: Stir the solution at 50 °C for 5-6 hours, monitoring the reaction by TLC or LC-MS until the starting materials are consumed.

-

Workup: Upon completion, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2,3,4,6-tetrasubstituted pyridine.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[14][15] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[16][17]